molecular formula C20H25N3OS B2679393 1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 100172-63-2

1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2679393
CAS RN: 100172-63-2
M. Wt: 355.5
InChI Key: PVLIYOQYZLRABU-UHFFFAOYSA-N
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Description

1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as METQ, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Scientific Research Applications

Structural and Conformational Studies

Research involving compounds similar to 1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione often focuses on their structural and conformational analysis due to their biological activity. For instance, studies on related derivatives, such as 1,2,4-triazoles, have synthesized and characterized biologically active compounds, examining their crystal structures to understand different intermolecular interactions like C–H⋯O, C–H⋯SC, and π⋯π interactions, which are critical for their biological function (Shukla et al., 2014).

Synthesis and Reactions

The synthesis processes and reactions of similar quinazolinone derivatives have been extensively studied, providing a foundation for understanding how modifications in their structure can impact their biological activities. These studies explore various synthetic routes and reactions to create derivatives with specific properties, such as the synthesis of 1-phenyl-4(1H)-quinazolinones and their reactions with nucleophiles, highlighting the versatility and potential of these compounds for further chemical modifications (Ozaki et al., 1980).

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c25-20-17-8-4-5-9-18(17)23(11-10-22-12-14-24-15-13-22)19(21-20)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLIYOQYZLRABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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